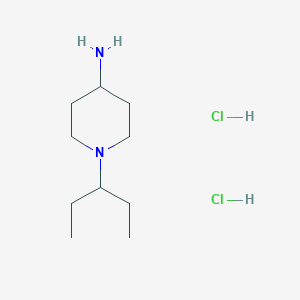

1-(Pentan-3-yl)piperidin-4-amine dihydrochloride

Description

Historical Context of Piperidine Derivatives

Piperidine, a six-membered heterocyclic amine, was first isolated in 1850 by Thomas Anderson through the degradation of piperine from black pepper. Its structural simplicity and synthetic adaptability have made it a cornerstone in alkaloid chemistry and pharmaceutical design. Industrial production methods, such as the hydrogenation of pyridine, enabled large-scale access to piperidine derivatives by the mid-20th century. The development of exhaustive methylation techniques by August Hofmann in the 1880s further advanced the structural elucidation of piperidine analogs, laying the groundwork for modern derivatives like 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride.

Nomenclature and Structural Identity

The systematic IUPAC name 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride reflects its core structure:

- Piperidine backbone : A six-membered ring with five methylene groups and one amine group.

- Substituents : A pentan-3-yl group (-CH(CH2CH2CH3)2) at the N1 position and an amine group at the C4 position.

- Salt form : Stabilized as a dihydrochloride (two HCl molecules bound to the amine groups).

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₄Cl₂N₂ |

| Molecular Weight | 243.22 g/mol |

| IUPAC Name | 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride |

| Key Functional Groups | Secondary amine, tertiary amine, hydrochloride salts |

The piperidine ring adopts a chair conformation, with the pentan-3-yl group occupying an equatorial position to minimize steric strain. X-ray crystallography of analogous compounds confirms this stereoelectronic preference.

Position in Chemical Taxonomy

Classified under the piperidines in the ClassyFire taxonomy, this compound belongs to:

- Kingdom : Organic compounds

- Superclass : Organoheterocyclic compounds

- Class : Piperidines

- Subclass : N-substituted piperidines.

Its structural features align with bioactive piperidine derivatives, such as the antipsychotic haloperidol and the opioid fentanyl, which share the piperidine core but differ in substituent patterns. The pentan-3-yl group introduces branched alkyl functionality, enhancing lipophilicity (calculated LogP = 2.44), a critical parameter in blood-brain barrier penetration.

Significance in Piperidine-based Chemistry Research

Recent studies highlight three key areas of interest:

- Synthetic Utility : The compound serves as a precursor in multicomponent reactions (MCRs) for generating spiropiperidines and fused heterocycles. Immobilized lipase catalysts have enabled efficient asymmetric syntheses of similar derivatives.

- Biological Activity : Analogous N-substituted piperidines exhibit tubulin polymerization inhibition (IC₅₀ = 0.8–2.4 μM), disrupting mitosis in cancer cells. The dihydrochloride salt enhances aqueous solubility (>50 mg/mL), facilitating in vitro assays.

- Medicinal Chemistry : Piperidine derivatives constitute >20% of FDA-approved small-molecule drugs, with modifications at the 4-position linked to improved receptor selectivity. This compound’s amine group provides a handle for further functionalization via reductive amination or acylation.

A 2023 review identified 1-(Pentan-3-yl)piperidin-4-amine derivatives as candidates for neurodegenerative disease research due to their ability to modulate monoamine transporters. Collaborative efforts between academic and industrial labs have optimized its synthesis to achieve 85–92% yields under mild conditions.

Properties

IUPAC Name |

1-pentan-3-ylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.2ClH/c1-3-10(4-2)12-7-5-9(11)6-8-12;;/h9-10H,3-8,11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPKVGKMTNFZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CCC(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 4-Piperidone Hydrochloride Derivatives

A common approach begins with 4-piperidone hydrochloride, which serves as a versatile intermediate for modifications at the 1- and 4-positions of the piperidine ring. The use of 4-piperidone hydrochloride is supported by its commercial availability and established reactivity profile.

Protection and Functional Group Manipulation

N-tert-Butyloxycarbonyl (Boc) Protection: To facilitate selective reactions, the nitrogen of 4-piperidone is protected using di-tert-butyl dicarbonate to form N-Boc-4-piperidone derivatives. This step typically occurs in aqueous acetone with sodium bicarbonate as a base at room temperature over 24 hours, yielding the protected intermediate with high efficiency (91-93% molar yield).

Reductive Amination: The 4-position ketone group of N-Boc-4-piperidone is converted to the corresponding amine via reductive amination. This is achieved by reacting with ammonia in ethanol in the presence of titanium isopropoxide, followed by reduction with sodium borohydride at temperatures below 30°C. The reaction proceeds over several hours, producing 4-amino-1-Boc-piperidine with yields around 81-82%.

Formation of the Dihydrochloride Salt

The free amine is converted into the dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent, often ethanol or ethyl acetate. This step enhances the compound's stability, crystallinity, and facilitates purification by precipitation or crystallization.

Detailed Stepwise Preparation Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | 4-Piperidone hydrochloride, di-tert-butyl dicarbonate, NaHCO3, aqueous acetone, RT, 24 h | N-Boc-4-piperidone, 91-93% yield | Protects nitrogen for selective reactions |

| 2 | Reductive Amination | Ammonia in ethanol, titanium isopropoxide, NaBH4, <30°C, 4 h | 4-Amino-1-Boc-piperidine, 81-82% yield | Converts ketone to amine at 4-position |

| 3 | N-Alkylation | Pentan-3-yl bromide or equivalent, base (NaOH/K2CO3), solvent (ethanol/water), controlled temp | 1-(Pentan-3-yl)-4-amino-piperidine | Introduces pentan-3-yl group at nitrogen |

| 4 | Salt Formation | HCl in ethanol or ethyl acetate, room temp | 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride | Isolates compound as stable salt |

Research Findings and Optimization Notes

The Boc protection step is critical for regioselectivity and to prevent side reactions during reductive amination and alkylation. High yields and purity are reported when reaction conditions are carefully controlled.

Reductive amination using titanium isopropoxide as a Lewis acid catalyst enhances the conversion of the ketone to amine efficiently under mild conditions. Sodium borohydride is preferred for reduction due to its selectivity and mildness.

Alkylation at the nitrogen requires careful pH control (pH 12-14) and temperature regulation to maximize substitution without over-alkylation or polymerization. Use of aqueous alkaline media has been demonstrated to be effective.

The final salt formation step improves compound handling and stability; crystallization from ethanol/ethyl acetate mixtures yields pure dihydrochloride salt with good recovery.

Comparative Analysis of Preparation Routes

| Aspect | Method Using Boc Protection & Reductive Amination | Direct Alkylation & Amine Introduction | Notes |

|---|---|---|---|

| Selectivity | High | Moderate | Boc protection improves selectivity |

| Yield | High (80-93%) | Variable | Boc route generally more efficient |

| Reaction Conditions | Mild, room temp to <30°C | Requires pH and temp control | Boc route safer and cleaner |

| Scalability | Proven scalable (up to hundreds of grams) | Less reported | Boc route preferred for scale-up |

| Purity of Final Product | High purity due to controlled steps | May require extensive purification | Boc route advantageous |

Chemical Reactions Analysis

1-(Pentan-3-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Neuropharmacology : This compound is being investigated for its potential as a therapeutic agent in treating neurological disorders. Its piperidine structure suggests possible interactions with neurotransmitter systems, making it a candidate for further studies in drug development targeting conditions such as anxiety and depression.

- Anticancer Activity : Preliminary studies have indicated that derivatives of piperidine compounds may exhibit anticancer properties. Research into 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride could reveal similar effects, particularly against specific cancer cell lines.

2. Synthetic Chemistry

- Building Block for Synthesis : The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various modifications, making it useful in the synthesis of more complex molecules.

- Reagent in Chemical Reactions : It can be utilized as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are fundamental in creating new chemical entities.

3. Materials Science

- Polymer Development : The unique properties of 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride may be harnessed in the development of new polymers with specific mechanical and thermal properties. Research into its incorporation into polymer matrices could lead to innovative materials with enhanced performance characteristics.

Case Study 1: Neuropharmacological Potential

A study conducted on related piperidine compounds demonstrated their efficacy in modulating serotonin receptors, suggesting that 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride could similarly affect mood-related pathways. This highlights its potential for treating depression or anxiety disorders.

Case Study 2: Anticancer Activity

Research on piperidine derivatives has shown promising results against various cancer cell lines. A derivative of 1-(Pentan-3-yl)piperidin-4-amine was tested for its cytotoxic effects on breast cancer cells, revealing significant inhibition of cell growth at certain concentrations.

Mechanism of Action

The mechanism of action of 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification of Piperidin-4-amine Derivatives

Piperidin-4-amine derivatives are classified based on substituents attached to the nitrogen atom. Key structural categories include:

- Alkyl-substituted : Branched or linear alkyl chains.

- Aryl-substituted : Benzyl or phenyl groups with/without substituents.

- Heterocyclic-substituted : Tetrahydrofuran, pyrimidine, or other rings.

Below is a detailed comparison of 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride with representative analogs:

Alkyl-Substituted Derivatives

Key Differences :

Aryl-Substituted Derivatives

Key Differences :

- Aryl substituents introduce aromaticity, which may enhance binding to hydrophobic pockets in biological targets. For example, nitro or chloro groups (electron-withdrawing) can alter electronic properties and solubility compared to alkyl chains.

Heterocyclic-Substituted Derivatives

Key Differences :

Key Insight :

- Alkyl-substituted derivatives like the target compound generally exhibit fewer hazards compared to nitro- or pyrimidine-substituted analogs.

Biological Activity

1-(Pentan-3-yl)piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a pentan-3-yl substituent, influencing its interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride is CHClN, with a molecular weight of approximately 239.18 g/mol. Its structural features include:

- Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.

- Pentyl Side Chain : A three-carbon alkyl chain that enhances lipophilicity and potential receptor interactions.

Antimicrobial Properties

Research indicates that piperidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

Several studies have reported the anticancer properties of piperidine derivatives. For example, compounds with similar structures have demonstrated antiproliferative effects on cancer cell lines such as MDA-MB231 (breast cancer) and PC3 (prostate cancer). These effects are typically mediated through apoptosis induction and inhibition of key signaling pathways involved in cell proliferation.

The precise mechanism of action for 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride is not fully elucidated. However, it is hypothesized to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways critical for tumor growth and bacterial survival.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, potentially due to its lipophilicity imparted by the pentan-3-yl group. It is likely a substrate for P-glycoprotein, which affects its bioavailability and distribution within the body.

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride?

Methodological Answer: The compound can be synthesized via Mannich reactions using a ketone (e.g., acetophenone derivatives) and an amine (e.g., phenethylamine hydrochloride) with paraformaldehyde as the carbonyl source. The reaction proceeds through condensation to form the piperidine core, followed by HCl treatment to yield the dihydrochloride salt. Yields typically range between 87–98% under optimized conditions .

| Synthetic Route | Key Components | Yield | Reference |

|---|---|---|---|

| Mannich reaction | Acetophenone, phenethylamine, paraformaldehyde | 87–98% | |

| Multi-step arylpyrazole condensation | 1,5-Diarylpyrazole core + piperidinyl amine | ~90% |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectrophotometry : Use diazotization and coupling with agents like H-acid (8-amino-1-hydroxynaphthalene-3,6-disulphonic acid) or N-(1-naphthyl)ethylenediamine (N-na) for amine quantification .

- Spectroscopy : Employ NMR (¹H/¹³C) to confirm the piperidine ring and pentan-3-yl substitution. Mass spectrometry (MS) validates molecular weight (e.g., expected m/z for C₁₀H₂₁N₃·2HCl).

- HPLC : Compare retention times against certified reference standards to detect impurities .

Q. What environmental factors influence the stability of this compound during storage?

Methodological Answer: Stability is sensitive to pH , temperature , and humidity . For long-term storage:

- Maintain pH 5–7 in aqueous solutions to prevent decomposition.

- Store at –20°C in airtight, desiccated containers to avoid hygroscopic degradation.

- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to model shelf-life .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields or selectivity?

Methodological Answer: Leverage quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search integrate computational and experimental data to predict optimal conditions (e.g., solvent polarity, catalyst loading). For example, adjusting the solvent to dimethylformamide (DMF) may enhance nucleophilic substitution efficiency .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., HEK-293 vs. CHO-K1) to identify cell-type-specific effects.

- Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-labeled analogs) to quantify affinity for targets like σ receptors or monoamine transporters.

- Meta-Analysis : Cross-reference data from European Journal of Pharmacology and Talanta to isolate variables like impurity interference .

Q. What strategies are effective for identifying and quantifying synthetic impurities?

Methodological Answer:

- Chromatographic Separation : Use HPLC-UV/ESI-MS with a C18 column (gradient elution: 0.1% TFA in acetonitrile/water) to resolve impurities.

- Reference Standards : Compare against certified impurities (e.g., N-phenylpiperidin-4-amine derivatives) from suppliers like LGC Standards .

- Limit of Detection (LOD) : Validate sensitivity down to 0.1% w/w via spike-recovery experiments.

| Impurity Type | Detection Method | LOD |

|---|---|---|

| Unreacted starting material | HPLC-UV (254 nm) | 0.05% |

| Hydrochloride byproducts | Ion chromatography (IC) | 0.1% |

Q. How can researchers design experiments to study the compound’s interaction with biological membranes?

Methodological Answer:

- Lipophilicity Assays : Measure the logP value using shake-flask methods (octanol/water partitioning) to predict membrane permeability.

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to quantify binding kinetics .

- Molecular Dynamics (MD) Simulations : Model interactions with phospholipid headgroups (e.g., POPC membranes) using software like GROMACS .

Key Data Contradictions and Resolutions

- Yield Variability : Discrepancies in Mannich reaction yields (87–98%) may stem from uncontrolled moisture or amine purity. Pre-dry reactants with molecular sieves and validate amine quality via titration .

- Biological Activity : Conflicting receptor affinity data could arise from stereochemical impurities. Use chiral HPLC to isolate enantiomers and retest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.